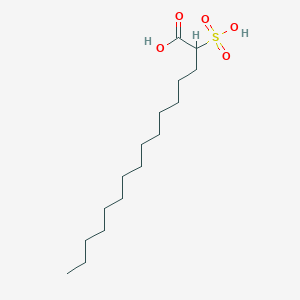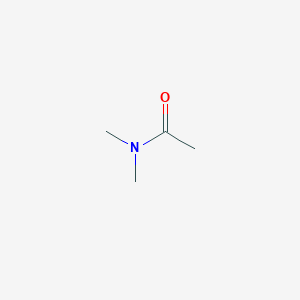
4-(2-アミノエチル)ベンゼンスルホンアミド
概要
説明
4-(2-アミノエチル)ベンゼンスルホンアミドは、ベンゼンスルホンアミド類に属する有機化合物です。ベンゼン環にスルホンアミド基が結合し、アミノエチル基が置換基として付加された構造が特徴です。 この化合物は、科学研究、特に化学、生物学、医学の分野で様々な用途があることで知られています .
2. 製法
合成経路と反応条件: 4-(2-アミノエチル)ベンゼンスルホンアミドの合成は、通常、4-クロロベンゼンスルホンアミドとエチレンジアミンを制御された条件下で反応させることで行われます。 反応は、水酸化ナトリウムなどの塩基の存在下で行われ、塩素原子がアミノエチル基に置換されます .
工業生産方法: 4-(2-アミノエチル)ベンゼンスルホンアミドの工業生産では、同様の合成経路が用いられますが、より大規模に行われます。 このプロセスには、高純度の試薬と最適化された反応条件を用い、最終製品の収率と純度を最大限に高めます .
3. 化学反応解析
反応の種類: 4-(2-アミノエチル)ベンゼンスルホンアミドは、以下の様な様々な化学反応を起こします。
酸化: アミノエチル基は酸化されて対応するスルホン酸になります。
還元: スルホンアミド基は還元されてアミンになります。
一般的な試薬と条件:
酸化: 一般的な酸化剤としては、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主な生成物には、スルホン酸、アミン、置換スルホンアミドなどがあります .
4. 科学研究における用途
4-(2-アミノエチル)ベンゼンスルホンアミドは、科学研究において幅広い用途があります。
科学的研究の応用
4-(2-Aminoethyl)benzenesulfonamide has a wide range of applications in scientific research:
作用機序
4-(2-アミノエチル)ベンゼンスルホンアミドの作用機序は、酵素などの特定の分子標的との相互作用に関与しています。この化合物は、プロテアーゼやキナーゼなどの様々な酵素の阻害剤として機能し、活性部位に結合して基質のアクセスを阻害します。 この阻害は、様々な生化学的経路を調節し、治療効果をもたらします .
類似化合物:
4-(2-アミノエチル)ベンゼンスルホニルフルオリド: 酵素阻害特性が類似した不可逆的セリンプロテアーゼ阻害剤.
4-(2-アミノエチル)ベンゼンスルホンアミド塩酸塩: 生化学研究に使用される水溶性誘導体.
独自性: 4-(2-アミノエチル)ベンゼンスルホンアミドは、その特定の構造的特徴により、独自の反応性と生物活性を持っています。 幅広い酵素を阻害する能力は、研究と治療の両方の用途において貴重なツールとなっています .
生化学分析
Biochemical Properties
4-(2-Aminoethyl)benzenesulfonamide is believed to function as an inhibitor of diverse enzymes, including proteases and kinases . It interacts with these biomolecules, potentially altering their function and influencing biochemical reactions .
Cellular Effects
It has been used in the treatment of human hepatocellular carcinoma (HCC) cells , suggesting it may have significant impacts on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4-(2-Aminoethyl)benzenesulfonamide remains partially understood. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
4-(2-Aminoethyl)benzenesulfonamide has been used to develop a model system to study the implementation of a microfluid chip required for Fourier transform measurements of biochemical interactions . This suggests that the effects of this compound can change over time in laboratory settings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonamide with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the aminoethyl group .
Industrial Production Methods: Industrial production of 4-(2-Aminoethyl)benzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
化学反応の分析
Types of Reactions: 4-(2-Aminoethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides .
類似化合物との比較
4-(2-Aminoethyl)benzenesulfonyl fluoride: An irreversible serine protease inhibitor with similar enzyme inhibition properties.
4-(2-Aminoethyl)benzenesulfonamide hydrochloride: A water-soluble derivative used in biochemical research.
Uniqueness: 4-(2-Aminoethyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to inhibit a wide range of enzymes makes it a valuable tool in both research and therapeutic applications .
特性
IUPAC Name |
4-(2-aminoethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNSVEQMUYPYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188814 | |
| Record name | 4-(2-Aminoethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35303-76-5 | |
| Record name | 4-(2-Aminoethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35303-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Aminoethyl)benzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035303765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Aminoethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-aminoethyl)benzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-AMINOETHYL)BENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIA59Y34CJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















